molecular formula C17H28N4O3 B055386 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide CAS No. 112683-81-5

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide

Cat. No. B055386
M. Wt: 336.4 g/mol
InChI Key: XTUNOYUUSKKWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrimidine-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism Of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense mechanisms.

Biochemical And Physiological Effects

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1. In neuroprotection research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to protect against oxidative stress and reduce neuronal cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its wide range of potential applications in various diseases. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in lab experiments is its relatively high cost compared to other compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.

Future Directions

There are many potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide. In cancer research, further studies are needed to understand the specific mechanisms of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide and to determine its potential applications in combination with other cancer therapies. In inflammation research, further studies are needed to understand the effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide on different inflammatory pathways and to determine its potential applications in treating chronic inflammatory diseases. Additionally, in neuroprotection research, further studies are needed to determine the potential applications of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide in treating various neurodegenerative diseases. Overall, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide is a promising compound with many potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide involves the reaction of 2-cyclopentylacetyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has demonstrated that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

112683-81-5

Product Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide

Molecular Formula

C17H28N4O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide

InChI

InChI=1S/C17H28N4O3/c1-3-9-20-15(18)14(16(23)21(10-4-2)17(20)24)19-13(22)11-12-7-5-6-8-12/h12H,3-11,18H2,1-2H3,(H,19,22)

InChI Key

XTUNOYUUSKKWCC-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCC2)N

synonyms

Cyclopentaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-

Origin of Product

United States

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